molecular formula C16H12BrN3O4 B11640251 5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11640251
M. Wt: 390.19 g/mol
InChI Key: KCDOCQCJUHJKIM-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound with a molecular formula of C15H13BrN2O4. This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and an indole moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with 5-methoxy-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide
  • 5-bromo-2-ethoxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • 3-bromo-N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide

Uniqueness

5-bromo-2-hydroxy-N’-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its indole moiety, which is not present in many similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C16H12BrN3O4/c1-24-9-3-4-12-10(7-9)14(16(23)18-12)19-20-15(22)11-6-8(17)2-5-13(11)21/h2-7,18,21,23H,1H3

InChI Key

KCDOCQCJUHJKIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=C(C=CC(=C3)Br)O)O

Origin of Product

United States

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